Leptosin J
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Leptosin J are not well-documented. large-scale synthesis of similar compounds often involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Leptosin J, like other pyrroloindoles, can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrole ring to a pyrrolidine ring.
Reduction: Reduction of the indole ring to an indoline ring.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolidine derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrroloindoles.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Leptosin J is not well-understood. it is likely to involve interactions with specific molecular targets and pathways, similar to other pyrroloindoles. These interactions may include binding to proteins, enzymes, or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Leptosin J can be compared with other pyrroloindoles, such as:
Leptosine: A similar compound with slight variations in its chemical structure.
Indole derivatives: Compounds containing the indole moiety, which share some chemical properties with pyrroloindoles.
This compound is unique due to its specific chemical structure, which includes additional functional groups that may confer distinct biological and chemical properties.
Properties
CAS No. |
160550-15-2 |
---|---|
Molecular Formula |
C32H32N6O7S4 |
Molecular Weight |
740.88 |
IUPAC Name |
Chaetocin, 2,5:2',5'-dide(epidithio)-19'-deoxy-2',5'-(epitetrathio)-5,6'-epoxy-6-hydroxy-19',19'-dimethyl-, (2alpha,5alpha,6S,6'S,15alpha)- |
InChI |
InChI=1S/C32H32N6O7S4/c1-14(2)31-27(43)38-24-29(16-11-7-9-13-18(16)34-24)22(32(38,26(42)36(31)4)47-49-48-46-31)45-30-21(40)28(29)15-10-6-8-12-17(15)33-23(28)37(30)19(39)20(44-5)35(3)25(30)41/h6-14,20-24,33-34,40H,1-5H3/t20-,21-,22-,23-,24+,28?,29?,30-,31-,32-/m0/s1 |
InChI Key |
XRTWKFIJLVVJBO-MPUJWKKJSA-N |
SMILES |
CO[C@@H]1N(C([C@]23O[C@@H]4[C@]56SSSS[C@](N(C5=O)C)(C(N6[C@H]7Nc8c(C47C9([C@@H]3O)[C@H](N2C1=O)Nc%10c9cccc%10)cccc8)=O)C(C)C)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leptosin J; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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